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3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride

Catalog No.
S2960734
CAS No.
2089255-34-3
M.F
C8H11ClN2O2
M. Wt
202.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Ethylamino)pyridine-2-carboxylic acid hydrochlo...

CAS Number

2089255-34-3

Product Name

3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride

IUPAC Name

3-(ethylamino)pyridine-2-carboxylic acid;hydrochloride

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64

InChI

InChI=1S/C8H10N2O2.ClH/c1-2-9-6-4-3-5-10-7(6)8(11)12;/h3-5,9H,2H2,1H3,(H,11,12);1H

InChI Key

WCFDDIVEHFIZJH-UHFFFAOYSA-N

SMILES

CCNC1=C(N=CC=C1)C(=O)O.Cl

solubility

not available

3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₀N₂O₂·HCl. It features a pyridine ring substituted with an ethylamino group and a carboxylic acid functional group, making it an interesting candidate for various chemical and biological applications. The compound is often utilized in organic synthesis and pharmaceutical research due to its unique structural properties.

  • Nucleophilic Acyl Substitution: The carboxylic acid can react with alcohols to form esters, or with amines to form amides, facilitated by activation methods such as using thionyl chloride to convert the acid into an acid chloride .
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of a substituted pyridine derivative.
  • Formation of Salts: The hydrochloride form indicates that the compound can readily form salts with bases, enhancing its solubility and stability in various solvents .

3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride exhibits biological activity that may include:

  • Antimicrobial Properties: Compounds with similar structures have been found to possess antimicrobial properties, suggesting potential applications in treating infections.
  • Enzyme Inhibition: The structural features may allow it to act as an inhibitor for specific enzymes, making it a candidate for drug development targeting metabolic pathways .
  • Neuroactivity: Some derivatives of pyridine compounds are known to influence neurotransmitter systems, indicating possible neuropharmacological applications.

Several methods can be employed for synthesizing 3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride:

  • Direct Amination: Picolinic acid can be reacted with ethylamine under acidic conditions to yield the desired compound.
  • Carboxylation of Ethylaminopyridines: Ethylaminopyridines can undergo carboxylation reactions using carbon dioxide under pressure and in the presence of a catalyst .
  • Use of Thionyl Chloride: The carboxylic acid can be converted into an acid chloride using thionyl chloride, followed by reaction with ethylamine to form the amide, which can then be hydrolyzed to yield the hydrochloride salt .

3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride has several applications:

  • Pharmaceutical Development: Its unique structure makes it valuable in drug discovery and development.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Research in Coordination Chemistry: The compound may be used in studies involving metal coordination complexes due to its nitrogen-containing heterocyclic structure .

Interaction studies involving 3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride may focus on:

  • Protein Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.
  • Receptor Interaction: Investigating its potential role as a ligand for various receptors in pharmacological contexts.
  • Metabolic Pathway Analysis: Understanding how this compound influences metabolic pathways through enzyme inhibition or activation.

Several compounds share structural similarities with 3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Pyridinecarboxylic AcidCarboxylic acid on pyridine ringLacks ethylamino substitution
4-(Ethylamino)pyridine-2-carboxylic AcidEthylamino group at position 4Different position of substitution affects reactivity
6-(Ethylamino)pyridine-3-carboxylic AcidEthylamino group at position 6Variation in substitution leads to different biological activities
3-AminopyridineAmino group instead of ethylaminoMore basic character; used in different synthetic pathways

The uniqueness of 3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride lies in its specific combination of functional groups and their positions, which can significantly influence its reactivity and biological activity compared to similar compounds.

Dates

Last modified: 08-17-2023

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